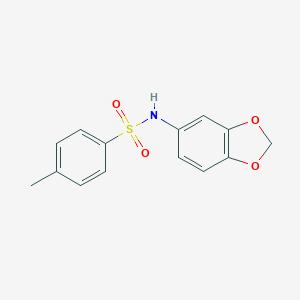

N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide

Description

N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 1,3-benzodioxole moiety linked via a sulfonamide group to a 4-methylbenzene ring. This compound has been investigated for its structural and biological properties, particularly in studies focusing on the synthesis of N-substituted derivatives. For example, Aziz-ur-Rehman et al. Its structural features, such as the electron-rich benzodioxolyl group and the sulfonamide linkage, contribute to its physicochemical properties and interactions with biological targets.

Properties

Molecular Formula |

C14H13NO4S |

|---|---|

Molecular Weight |

291.32 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H13NO4S/c1-10-2-5-12(6-3-10)20(16,17)15-11-4-7-13-14(8-11)19-9-18-13/h2-8,15H,9H2,1H3 |

InChI Key |

DTJVZQGEHLICEJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole ring and a sulfonamide group , which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. For instance, studies have shown that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cell survival.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited a dose-dependent reduction in cell viability:

- Concentration : 0, 10, 25, 50 µM

- Cell Viability (% at 48h) :

- 0 µM: 100%

- 10 µM: 85%

- 25 µM: 65%

- 50 µM: 45%

These results indicate significant cytotoxic effects at higher concentrations.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The benzodioxole moiety is believed to facilitate binding to target proteins involved in key cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial for various physiological functions.

- Signal Transduction Pathways : It may modulate pathways related to cell survival and apoptosis, contributing to its anticancer effects.

Research Findings

A variety of studies have been conducted to assess the biological activities of this compound:

- Antioxidant Activity : It has shown promising antioxidant properties, as evidenced by assays such as DPPH radical scavenging.

- Cardiovascular Effects : Some derivatives have been studied for their effects on perfusion pressure and coronary resistance in isolated heart models, indicating potential cardiovascular benefits.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against several bacterial strains |

| Anticancer | Induces apoptosis in cancer cells |

| Antioxidant | Exhibits significant radical scavenging ability |

| Cardiovascular | Influences perfusion pressure |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide has shown potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamides can inhibit specific enzymes such as carbonic anhydrase IX, which is overexpressed in many tumors. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating strong enzyme inhibition and potential for inducing apoptosis in cancer cell lines like MDA-MB-231 .

Enzyme Inhibition

The compound is utilized in studies focusing on enzyme inhibition mechanisms. Its sulfonamide group allows it to interact effectively with various biological targets, making it useful for developing drugs that modulate enzyme activity. For example, the compound has been investigated for its ability to inhibit serotonin reuptake transporters (SERT), which are crucial in the treatment of certain cancers and neurodegenerative diseases .

Drug Development

The structural features of this compound make it a valuable building block for synthesizing novel therapeutic agents. Its ability to modify biological pathways positions it as a candidate for drug development targeting specific receptors involved in disease processes .

Biological Research Applications

Biochemical Assays

In biological research, this compound serves as a critical reagent in biochemical assays aimed at understanding protein interactions and enzyme kinetics. Its role as an inhibitor allows researchers to elucidate the functions of various enzymes and their pathways.

Therapeutic Investigations

The compound has been explored for its therapeutic effects beyond cancer treatment. Studies have indicated its potential in treating conditions like Parkinson's disease by modulating neurotransmitter systems . This versatility underscores its significance in pharmacological research.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is employed in the production of specialty chemicals and agrochemicals. Its unique chemical properties facilitate the synthesis of high-value chemical intermediates used in various applications.

Pharmaceutical Manufacturing

The compound's utility extends to pharmaceutical manufacturing, where it contributes to the development of new drugs aimed at treating complex diseases. Its incorporation into drug formulations is driven by its efficacy and safety profile established through rigorous testing .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzenesulfonamide derivatives demonstrated significant anticancer activity against breast cancer cell lines. The derivatives were synthesized and tested for their ability to inhibit carbonic anhydrase IX, resulting in a notable increase in apoptotic markers compared to control groups .

Case Study 2: Enzyme Interaction

Research involving this compound highlighted its interaction with SERT in B-cell lines. The findings revealed that this compound could induce apoptosis selectively in malignant cells without affecting normal lymphocytes, suggesting its potential as a targeted therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs vary in substituents on the benzodioxolyl group, sulfonamide linkage, or aromatic rings. Key examples include:

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

- Structural Difference : Incorporates a methylene bridge between the benzodioxolyl and sulfonamide groups.

- Relevance : Studied as a capsaicin analog, with crystallographic data revealing conformational similarities to capsaicin’s vanilloid moiety .

N-(6-Acetyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide

- Structural Difference : Features an acetyl group at the 6-position of the benzodioxolyl ring.

- Impact : The electron-withdrawing acetyl group may alter solubility and reactivity compared to the parent compound .

N-(3-Ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxybenzenesulfonamide

- Structural Difference : Replaces benzodioxolyl with a benzoxazolyl group and introduces methoxy substituents.

Physicochemical Properties

The table below compares physical and spectral data for N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide and its analogs:

Notes:

- Melting Points : Derivatives with nitro groups (e.g., Compound 21) exhibit higher melting points due to increased polarity .

- HPLC Retention : Retention times correlate with lipophilicity; Compound 22 (furan substituent) elutes faster than nitro-substituted analogs .

- IR Spectroscopy : Sulfonamide S=O stretches (~1330–1160 cm⁻¹) and C=O stretches (~1665–1676 cm⁻¹) are consistent across derivatives .

Methodological Considerations

Studies referenced here employed advanced techniques for structural elucidation:

Preparation Methods

Direct Sulfonamidation via Amine-Sulfonyl Chloride Coupling

The most straightforward route involves the nucleophilic substitution of 1,3-benzodioxol-5-amine (5-amino-1,3-benzodioxole) with 4-methylbenzenesulfonyl chloride. This reaction proceeds under basic conditions to neutralize HCl, favoring the formation of the sulfonamide bond.

Typical Procedure :

-

Reactants :

-

1,3-Benzodioxol-5-amine (1.0 equiv)

-

4-Methylbenzenesulfonyl chloride (1.2 equiv)

-

Base: Triethylamine (2.0 equiv) or pyridine

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Reaction Conditions :

-

Temperature: 0°C to room temperature

-

Duration: 4–12 hours

-

-

Workup :

Key Data :

Alternative Pathway: Functional Group Interconversion

For substrates where direct amine coupling is challenging, intermediate functionalization may be employed. For example, nitration of 1,3-benzodioxole followed by reduction to the amine and subsequent sulfonylation could serve as a multi-step alternative. However, this approach introduces complexity and is less atom-economical.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

-

Solvents : Polar aprotic solvents like DCM or THF facilitate sulfonyl chloride reactivity, while ethereal solvents may slow the reaction due to poor solubility.

-

Bases : Triethylamine is preferred for its ability to scavenge HCl effectively. Pyridine, though less volatile, may form stable complexes with sulfonyl chlorides, reducing side reactions.

Temperature and Stoichiometry

-

Low Temperatures (0–5°C) : Minimize side reactions such as sulfonate ester formation.

-

Excess Sulfonyl Chloride (1.2–1.5 equiv) : Ensures complete conversion of the amine, though higher equivalents risk di-sulfonylation.

Purification and Characterization

Crystallization Techniques

Slow evaporation from hexane/chloroform (4:1) yields high-purity crystals, as demonstrated for analogous sulfonamides. The crystal structure reveals a dihedral angle of 84.65° between the benzodioxole and sulfonamide phenyl rings, influencing packing via N–H···O and C–H···π interactions.

Spectroscopic Analysis

-

NMR :

-

Mass Spectrometry :

Applications and Derivatives

The structural motif of this compound is reminiscent of capsaicinoid analogues with demonstrated cytotoxicity (e.g., IC₅₀ = 32 µM against MCF7 breast cancer cells) . Derivatives bearing electron-withdrawing or donating groups on the sulfonamide aryl ring could modulate bioactivity, offering avenues for drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 1,3-benzodioxol-5-amine. Key steps include:

- Dissolving the amine in a polar solvent (e.g., water or THF) under stirring.

- Slow addition of sulfonyl chloride at room temperature to minimize side reactions.

- Reaction monitoring via TLC or HPLC to optimize yield (typically 60–80%) .

- Purification through recrystallization using ethanol/water mixtures. Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (10–12 hours) improves efficiency .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallize the compound from DMSO/EtOH.

- Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding (N–H⋯O, C–H⋯π) and stacking interactions.

- Analyze dihedral angles (e.g., ~45–70° between aromatic rings) and anisotropic displacement parameters. WinGX/ORTEP aids in visualizing ellipsoids and packing diagrams .

Q. What preliminary biological activities have been reported for this sulfonamide?

- Methodological Answer : In vitro assays are commonly employed:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values: 8–64 µg/mL).

- Anticancer : MTT assays on cancer cell lines (IC₅₀: 10–50 µM).

- Antiviral : Plaque reduction assays for HSV-1 (EC₅₀: ~5 µM) .

- Note: Biological activity varies with substituents; the 1,3-benzodioxole moiety enhances membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Synthetic diversification : Introduce substituents at the sulfonamide nitrogen (e.g., alkyl, aryl groups) or modify the benzodioxole ring (e.g., halogenation, methoxy groups) .

- Biological profiling : Test derivatives against panels of enzymes (e.g., carbonic anhydrase, kinases) or cellular models.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like HSV-1 thymidine kinase, guided by crystallographic data .

Q. What strategies resolve contradictions in reported biological data across studies?

- Methodological Answer :

- Replication : Verify synthesis (NMR, HRMS) and purity (HPLC ≥95%).

- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.

- Structural validation : Compare crystal structures to rule out polymorphism or conformational differences impacting activity .

Q. How can computational methods predict the pharmacokinetic (ADME) properties of this sulfonamide?

- Methodological Answer :

- Tools : SwissADME or pkCSM for predicting logP (2.1–3.5), solubility (LogS: -4.5), and CYP450 interactions.

- MD simulations : GROMACS to assess membrane permeability (benzodioxole enhances lipophilicity).

- In vitro validation : Caco-2 assays for absorption and microsomal stability tests .

Q. What challenges arise in crystallographic studies of sulfonamide derivatives, and how are they mitigated?

- Methodological Answer :

- Crystal quality : Optimize solvent (e.g., DMF/EtOH) and slow evaporation.

- Disorder/Twinning : Use TWINLAW in SHELXL for refinement.

- Hydrogen bonding : High-resolution data (≤0.8 Å) resolves weak interactions (e.g., C–H⋯O) critical for packing stability .

Q. What mechanistic insights exist for its antiviral activity, and how can target engagement be validated?

- Methodological Answer :

- Target identification : SPR or ITC to measure binding to HSV-1 glycoproteins.

- Enzyme inhibition : Kinase-Glo assays for IC₅₀ determination.

- Cellular validation : CRISPR knockouts of putative targets (e.g., UL30 polymerase) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.